2,6-Dichloro-3,5-difluoroaniline

Catalog No.
S6638148
CAS No.
700-15-2
M.F
C6H3Cl2F2N
M. Wt
197.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dichloro-3,5-difluoroaniline

CAS Number

700-15-2

Product Name

2,6-Dichloro-3,5-difluoroaniline

IUPAC Name

2,6-dichloro-3,5-difluoroaniline

Molecular Formula

C6H3Cl2F2N

Molecular Weight

197.99 g/mol

InChI

InChI=1S/C6H3Cl2F2N/c7-4-2(9)1-3(10)5(8)6(4)11/h1H,11H2

InChI Key

YNQPOOIXRNUPND-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1F)Cl)N)Cl)F

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)N)Cl)F

2,6-Dichloro-3,5-difluoroaniline is an aromatic amine characterized by the presence of two chlorine atoms and two fluorine atoms on a benzene ring. Its chemical formula is C₆H₃Cl₂F₂N, and it features a structure where the aniline group (–NH₂) is attached to a dichlorofluorobenzene backbone. This compound is notable for its potential applications in various chemical syntheses and biological studies.

2,6-Dichloroaniline is considered a moderately toxic compound. It can cause skin and eye irritation, respiratory problems upon inhalation, and potential harm if ingested [].

  • Acute Toxicity: Studies suggest moderate acute oral toxicity in rats (LD50 > 2000 mg/kg) [].
  • Chronic Toxicity: Long-term exposure data is limited, but potential carcinogenicity cannot be ruled out [].
  • Flammability: Combustible. Flash point is estimated to be around 150 °C [].
, including:

  • Nitration: The introduction of nitro groups can be achieved using mixed acids (sulfuric and nitric acid), resulting in 2,6-dichloro-3,5-difluoronitrobenzene .
  • Reduction: The nitro group can be reduced to an amine using hydrogen gas in the presence of a catalyst, yielding 3,5-difluoroaniline .
  • Halogenation: The compound can react with halogens to introduce additional halogen atoms at various positions on the benzene ring, leading to derivatives such as 2,4-dichloro-3,5-difluoroaniline .

The synthesis of 2,6-dichloro-3,5-difluoroaniline can be achieved through various methods:

  • From 2,4,5-Trichloronitrobenzene:
    • React with alkali metal fluoride to form 5-chloro-2,4-difluoronitrobenzene.
    • Nitration leads to 2,6-dichloro-3,5-difluoronitrobenzene.
    • Reduction yields 3,5-difluoroaniline .
  • Direct Synthesis:
    • Starting from 1,3,5-trichlorobenzene and reacting with fluorinating agents can yield the desired product in fewer steps .

2,6-Dichloro-3,5-difluoroaniline serves as an important intermediate in:

  • Pharmaceuticals: It can be a precursor for various drugs due to its unique electronic properties.
  • Agrochemicals: Used in the synthesis of herbicides and pesticides.
  • Material Science: Potential applications in developing new materials with specific chemical properties.

Several compounds share structural similarities with 2,6-dichloro-3,5-difluoroaniline. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
3,5-DifluoroanilineContains only fluorine atomsLacks chlorine substituents; simpler structure
2,4-Dichloro-3,5-difluoroanilineSimilar halogenation patternDifferent chlorination pattern affecting reactivity
2-Chloro-3,5-difluoroanilineContains one chlorine atomAlters electronic properties compared to dichloro
2,6-Dibromo-3,5-difluoroanilineContains bromine instead of chlorineDifferent halogen effects on biological activity

The presence of both chlorine and fluorine in specific positions distinguishes 2,6-dichloro-3,5-difluoroaniline from its analogs by impacting its chemical reactivity and biological interactions uniquely. This compound's dual halogenation provides specific electronic characteristics that may enhance its utility in synthetic chemistry.

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

196.9610608 g/mol

Monoisotopic Mass

196.9610608 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-23-2023

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